molecular formula C5H3BrF2O B2602504 3-Bromo-2-(difluoromethyl)furan CAS No. 2247106-93-8

3-Bromo-2-(difluoromethyl)furan

Cat. No.: B2602504
CAS No.: 2247106-93-8
M. Wt: 196.979
InChI Key: DNMHIEZPVRTYHB-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)furan is an organic compound with the molecular formula C5H3BrF2O and a molecular weight of 196.98 g/mol . This compound is characterized by a furan ring substituted with a bromine atom at the 3-position and a difluoromethyl group at the 2-position. It is a liquid at room temperature and has a boiling point of approximately 125.4°C . The compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(difluoromethyl)furan typically involves the bromination of 2-(difluoromethyl)furan. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-(difluoromethyl)furan derivatives with various substituents at the 3-position.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of 2-(methyl)furan derivatives.

Scientific Research Applications

3-Bromo-2-(difluoromethyl)furan has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(difluoromethyl)furan
  • 3-Bromo-2-(trifluoromethyl)furan
  • 3-Chloro-2-(difluoromethyl)furan

Uniqueness

3-Bromo-2-(difluoromethyl)furan is unique due to the presence of both a bromine atom and a difluoromethyl group on the furan ring. This combination imparts distinct chemical reactivity and physical properties compared to other similar compounds. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug design and development .

Properties

IUPAC Name

3-bromo-2-(difluoromethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2O/c6-3-1-2-9-4(3)5(7)8/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMHIEZPVRTYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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